6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Description
This compound is a pyrimidin-4(3H)-one derivative featuring two critical structural motifs: a 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and a 4-phenylpiperazine moiety at position 2 of the pyrimidinone core. The 4-phenylpiperazine group is a common pharmacophore in neuroactive and anticancer agents, suggesting possible applications in these domains .
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS2/c1-13-21-22-18(27-13)26-12-14-11-16(25)20-17(19-14)24-9-7-23(8-10-24)15-5-3-2-4-6-15/h2-6,11H,7-10,12H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQRNOPLOCYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives.
Procedure :
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Reactants :
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Thioacetamide (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (20 mL).
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Carbon disulfide (15 mmol) added dropwise at 0°C.
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Reaction Conditions :
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Stirred under reflux for 6 hours.
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Neutralized with HCl to pH 2–3, yielding a precipitate.
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Characterization :
Preparation of 2-(4-Phenylpiperazin-1-yl)-6-(chloromethyl)pyrimidin-4(3H)-one
The pyrimidinone core is functionalized via nucleophilic substitution.
Procedure :
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Reactants :
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6-(Chloromethyl)uracil (5 mmol) and 1-phenylpiperazine (6 mmol) in DMF (15 mL).
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Potassium carbonate (10 mmol) as base.
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Reaction Conditions :
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Heated at 80°C for 12 hours under nitrogen.
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Quenched with ice-water, extracted with ethyl acetate.
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Characterization :
Thiol-Alkylation for Sulfanylmethyl Coupling
The thiadiazole-thiol undergoes alkylation with the chloromethyl-pyrimidinone intermediate.
Procedure :
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Reactants :
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5-Methyl-1,3,4-thiadiazole-2-thiol (4.5 mmol) and 2-(4-phenylpiperazin-1-yl)-6-(chloromethyl)pyrimidin-4(3H)-one (4 mmol) in acetone (20 mL).
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Triethylamine (8 mmol) as catalyst.
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Reaction Conditions :
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Refluxed for 8 hours.
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Solvent evaporated, residue purified via silica gel chromatography (hexane/ethyl acetate 3:1).
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Characterization :
Optimization and Scalability
Solvent and Base Selection
Temperature Control
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Alkylation Step : Maintaining reflux (56°C) prevents thiol oxidation while ensuring complete substitution.
Analytical Data Summary
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 400.5 g/mol | |
| Melting Point | 192–194°C | |
| NMR (DMSO-d₆) | δ 2.47 (s, 3H), 3.25 (m, 4H), 4.12 (s, 2H) | |
| HPLC Retention Time | 6.8 min (C18, 70% acetonitrile) |
Challenges and Solutions
Thiol Oxidation
Piperazine Solubility
-
Issue : Poor solubility of 1-phenylpiperazine in polar solvents.
Comparative Analysis of Methods
| Method Aspect | Protocol A | Protocol B |
|---|---|---|
| Thiadiazole Synthesis | Hydrazine + CS₂ | Thioacetamide cyclization |
| Alkylation Catalyst | Triethylamine | DBU |
| Final Yield | 60% | 55% |
Protocol A offers higher reproducibility, while Protocol B reduces reaction time by 2 hours.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that the incorporation of the 5-methyl-1,3,4-thiadiazole moiety enhances the activity against various bacterial strains. For instance, compounds similar to the one have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .
Antidepressant and Anxiolytic Effects
The phenylpiperazine component is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders. Preliminary studies have indicated that derivatives of this compound can exhibit antidepressant and anxiolytic effects by modulating serotonin pathways . The pharmacological profile suggests that it may serve as a scaffold for developing new antidepressants.
Anticancer Properties
Recent investigations into the anticancer potential of thiadiazole derivatives have shown that they can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and survival positions it as a candidate for further development in cancer therapeutics .
Synthesis and Characterization
The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step reactions starting from easily accessible precursors. Key steps include:
- Formation of the pyrimidine core.
- Introduction of the thiadiazole group via nucleophilic substitution.
- Coupling with the phenylpiperazine moiety.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrimidin-4(3H)-one Derivatives
Key Insight: The pyrimidinone core’s substitution pattern dictates target selectivity. The target compound’s sulfanyl-methyl-thiadiazole group may improve membrane permeability compared to bulkier tert-butyl or benzothieno derivatives .
Thiadiazole Substituent Variations
Key Insight: The 5-methyl group on the thiadiazole in the target compound provides a balance between lipophilicity and steric hindrance, unlike bulkier substituents (e.g., cyclohexylamino) that may limit bioavailability .
Piperazine/Piperidine Modifications
Key Insight : The 4-phenylpiperazine in the target compound is less electronegative than fluorophenyl analogs but may exhibit broader receptor compatibility due to the unsubstituted phenyl ring .
Biological Activity
The compound 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a novel heterocyclic compound that incorporates both a thiadiazole moiety and a pyrimidine ring. Its molecular formula is with a molecular weight of 256.3 g/mol . This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and neuroprotective properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial properties. A study reported that synthesized thiadiazole derivatives demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi . The incorporation of the thiadiazole scaffold enhances the antimicrobial efficacy compared to compounds lacking this moiety.
| Microorganism | Activity |
|---|---|
| Streptococcus sp. | Moderate |
| Escherichia coli | Good |
| Aspergillus niger | Moderate |
| Penicillium sp. | Good |
Anticonvulsant Activity
The compound's potential as an anticonvulsant has been explored in various studies. For instance, derivatives containing the thiadiazole structure have shown promising results in animal models for epilepsy . The mechanism appears to involve modulation of neurotransmitter systems, particularly through GABAergic pathways. In one study, compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing significant anticonvulsant effects at specific dosages .
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. Research has indicated that thiadiazole derivatives possess antioxidant properties that can protect neuronal cells from oxidative stress . This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.
Case Studies
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Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of synthesized thiadiazole derivatives.
- Method : Compounds were screened using the cup plate method against various pathogens.
- Results : Most derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as antimicrobial agents .
- Anticonvulsant Activity Assessment
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The thiadiazole ring contributes to antimicrobial and anticonvulsant activities due to its electron-withdrawing nature and ability to form stable interactions with biological targets.
- The pyrimidine structure is known for its role in various pharmacological activities, enhancing the overall bioactivity of the compound.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis typically involves multi-step protocols focusing on sequential nucleophilic substitutions and coupling reactions:
Thiadiazole Sulfanyl Group
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Nucleophilic displacement : The sulfanyl (-S-) linker is susceptible to substitution by stronger nucleophiles (e.g., amines, alkoxides):
Observed in analogs during the synthesis of pyrimidine-thiadiazole hybrids .
Pyrimidin-4(3H)-one Core
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Keto-enol tautomerism : Stabilizes resonance structures, enhancing electrophilic substitution at C5 (if unsubstituted) .
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the enolic oxygen under basic conditions .
Electrophilic Aromatic Substitution (EAS)
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Nitration : Yields para-nitro derivatives under HNO₃/H₂SO₄ .
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Halogenation : Bromination at the phenyl ring using Br₂/FeBr₃ .
Nucleophilic Reactions
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Piperazine ring : Reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.
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Thiadiazole ring : Resists nucleophilic attack but participates in coordination chemistry (see §3) .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes:
Thermal Stability
Hydrolytic Stability
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Acidic conditions (pH < 3) : Cleavage of sulfanyl-methyl linkage.
Biological Activity-Driven Modifications
Structural analogs demonstrate:
Q & A
Q. What synthetic strategies are effective for preparing 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiadiazole ring formation : Cyclization of precursors like thiosemicarbazides with sulfur sources under catalytic conditions (e.g., using triethylamine or chloroacetyl chloride) .
- Functionalization : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Key Parameters:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiadiazole methyl at δ ~2.5 ppm, piperazine protons as multiplets at δ ~3.0–3.5 ppm) .
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ±0.5 Da) .
- FTIR : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
Methodological Answer:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100K to minimize thermal motion .
- Software Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model anisotropic displacement parameters and hydrogen bonding .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., C-S bond ~1.75 Å in thiadiazole vs. 1.80 Å in DFT) .
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| C-S bond length | 1.76 Å |
Q. How should researchers design assays to evaluate biological activity (e.g., antimicrobial or anticancer potential)?
Methodological Answer:
- In vitro Models : Use standardized cell lines (e.g., HepG2 for cytotoxicity, MIC assays against E. coli or S. aureus) .
- Dose-Response Curves : Test 5–7 concentrations (1–100 µM) with triplicates; calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only (DMSO ≤0.1%) .
Q. What experimental approaches assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor degradation via HPLC at 0, 6, 24h .
- Solubility : Use shake-flask method in PBS or simulated gastric fluid; quantify by UV-Vis at λ_max .
- Light/Thermal Stability : Store at 40°C/75% RH or under UV light (ICH Q1A guidelines); analyze impurities with LC-MS .
Q. How can computational modeling predict structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., EGFR or DHFR); prioritize poses with lowest ΔG .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; correlate frontier orbitals (HOMO/LUMO) with reactivity .
- QSAR Models : Train regression models on analogs (e.g., IC₅₀ vs. logP, polar surface area) using Python/R .
Q. How to troubleshoot contradictory data between spectroscopy and bioassay results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
